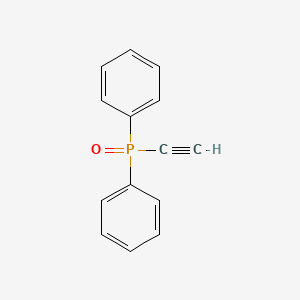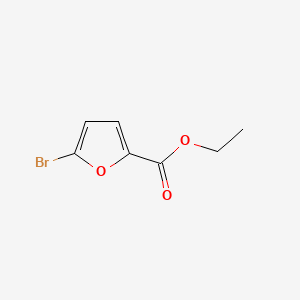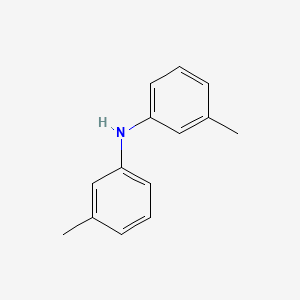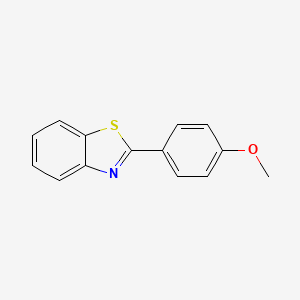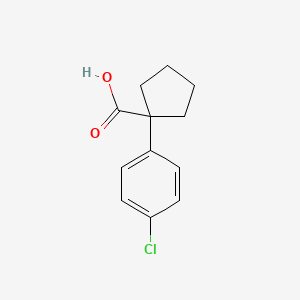
1-(4-氯苯基)环戊烷羧酸
描述
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H13ClO2 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-chlorophenyl group
科学研究应用
1-(4-Chlorophenyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It has been found to react with diorganotin (iv) oxide or dichloride .
Mode of Action
The compound interacts with diorganotin (IV) oxide or dichloride to yield organotin (IV) complexes . These complexes have been found to exhibit antitumor activities against various human cancer cell lines .
Biochemical Pathways
The formation of organotin (iv) complexes suggests a potential impact on pathways related to cellular growth and proliferation, particularly in the context of cancer cells .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good absorption and bioavailability .
Result of Action
The primary result of the action of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is the formation of organotin (IV) complexes that exhibit antitumor activities against various human cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer.
生化分析
Biochemical Properties
1-(4-Chlorophenyl)cyclopentanecarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of organotin (IV) complexes. These complexes have demonstrated antitumor activities against various human cancer cell lines . The compound interacts with diorganotin (IV) oxide or dichloride to yield these organotin (IV) complexes, which are crucial in inhibiting the growth of cancer cells . The nature of these interactions involves the coordination of the carboxylic acid group with the tin atom, forming a stable complex that can interfere with cellular processes in cancer cells.
Cellular Effects
1-(4-Chlorophenyl)cyclopentanecarboxylic acid has been shown to affect various types of cells and cellular processes. In cancer cells, the compound’s interaction with organotin (IV) complexes leads to the inhibition of cell proliferation and induction of apoptosis . This effect is mediated through the disruption of cell signaling pathways that are essential for cancer cell survival and growth. Additionally, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid can influence gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid involves its binding interactions with biomolecules, particularly organotin (IV) complexes. The carboxylic acid group of the compound coordinates with the tin atom, forming a stable complex that can inhibit the activity of enzymes involved in cell proliferation and survival . This inhibition leads to the disruption of cellular processes, ultimately resulting in the induction of apoptosis in cancer cells. Additionally, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antitumor activity, with sustained inhibition of cancer cell proliferation and induction of apoptosis . The long-term effects on cellular function may vary depending on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell proliferation . At higher doses, the compound can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antitumor activity without causing significant toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile. Additionally, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid can alter metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cells, the compound can bind to proteins that influence its localization and distribution within different cellular compartments . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at the target sites.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, the compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, post-translational modifications such as phosphorylation can affect the compound’s activity and function by altering its localization and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Cyclopentanone derivatives
Reduction: Cyclopentanol derivatives
Substitution: Various substituted phenylcyclopentanecarboxylic acids
相似化合物的比较
Similar Compounds
- 1-Phenyl-1-cyclopentanecarboxylic acid
- 1-(3-Chlorophenyl)cyclopentanecarboxylic acid
- 1-(4-Bromophenyl)cyclopentanecarboxylic acid
Uniqueness
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
1-(4-chlorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNFJEMGWIQMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230636 | |
| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80789-69-1 | |
| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80789-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)cyclopentanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


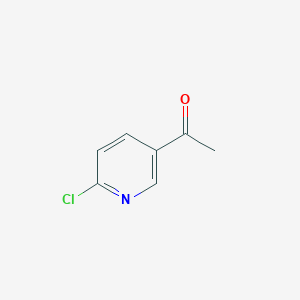
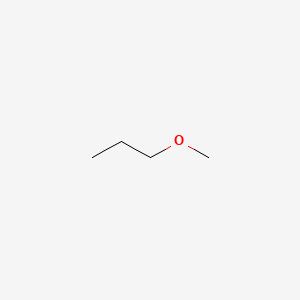

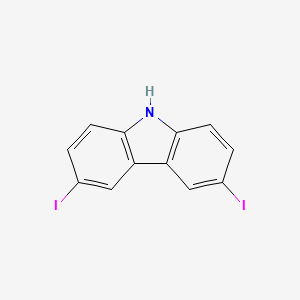

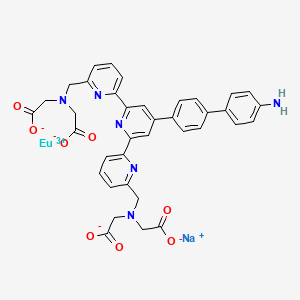
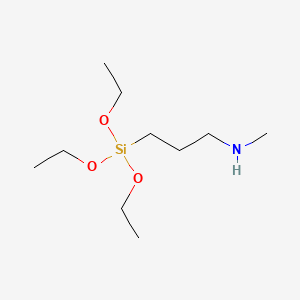
![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)
